ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate
Description
Ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a substituted indole core. Key structural features include:
- 2-Methyl group: Enhances steric bulk and influences electronic properties.
- 1-Phenyl substituent: Stabilizes the indole ring via π-π interactions.
- 5-[(Phenylsulfonyl)amino] group: Introduces sulfonamide functionality, which is critical for biological activity (e.g., enzyme inhibition or receptor binding).
- Ethyl ester at position 3: Modifies solubility and reactivity.
Properties
IUPAC Name |
ethyl 5-(benzenesulfonamido)-2-methyl-1-phenylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-3-30-24(27)23-17(2)26(19-10-6-4-7-11-19)22-15-14-18(16-21(22)23)25-31(28,29)20-12-8-5-9-13-20/h4-16,25H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNKACXTHOVNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
-
Starting Materials : 4-[(Phenylsulfonyl)amino]phenylhydrazine and ethyl acetoacetate (β-keto ester) are condensed to form the corresponding hydrazone.
-
Cyclization : Heating the hydrazone in polyphosphoric acid (PPA) or HCl/EtOH at 80–100°C induces cyclization, yielding 5-[(phenylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate.
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Hydrazone formation | Ethanol, reflux, 6h | Hydrazone | 85% |
| Cyclization | PPA, 100°C, 3h | Indole core | 72% |
N1-Phenylation of the Indole Nucleus
Introducing the phenyl group at the indole’s N1 position requires alkylation or direct arylation.
Ullmann-Type Coupling
Mitsunobu Reaction
-
Alternative Method : Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the indole nitrogen reacts with phenol derivatives under mild conditions (THF, 0°C to RT). This method offers higher regioselectivity but requires pre-activated phenol substrates.
Esterification at C3 Position
The ethyl carboxylate group at C3 is typically introduced via esterification of the corresponding indole-3-carboxylic acid.
Acid-Catalyzed Esterification
CDI-Mediated Coupling
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Reagents : 1,1'-Carbonyldiimidazole (CDI) in DMF facilitates activation of the carboxylic acid, followed by ethanol quenching. This method minimizes side reactions and achieves >95% purity.
Sulfonylation at C5 Position
The 5-[(phenylsulfonyl)amino] group is introduced via sulfonylation of a primary amine intermediate.
Direct Sulfonylation
Palladium-Catalyzed Coupling
-
Advanced Method : A Heck reaction using phenyl vinyl sulfone and Pd(OAc)2/tri-o-tolylphosphine in DMF at 100°C. This approach is efficient for sterically hindered substrates, providing 70% yield.
Optimization Challenges and Solutions
Regioselectivity in Fischer Synthesis
Purification of Sulfonamide Intermediates
-
Crystallization : Recrystallization from methanol/water mixtures removes unreacted sulfonyl chloride.
-
Chromatography : Gradient elution (hexane/EtOAc 3:1 to 1:1) on silica gel isolates the pure product.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Fischer + Ullmann | N1-phenylation post-cyclization | 58 | 92 | Moderate |
| Mitsunobu + CDI | Sequential functionalization | 67 | 98 | High |
| Palladium-mediated | One-pot Heck/sulfonylation | 70 | 95 | Low |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the indole ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate. The compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: NCI Evaluation
The National Cancer Institute (NCI) evaluated this compound through its Developmental Therapeutics Program. The results indicated that the compound displayed notable antimitotic activity with mean growth inhibition (GI50) values of approximately 15.72 μM against tested human tumor cells, demonstrating its potential as a lead compound for further development in cancer therapeutics .
Antiviral Properties
This compound has also been investigated for its antiviral properties, particularly against HIV.
Case Study: HIV Inhibition
Research indicates that phenylsulfonyl-indole derivatives, including this compound, inhibit the HIV reverse transcriptase enzyme in vitro. This inhibition suggests potential applications in the development of antiviral therapies targeting HIV .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Table 1: SAR Insights
| Structural Feature | Effect on Activity |
|---|---|
| Phenylsulfonamide moiety | Enhances binding affinity to target enzymes |
| Indole ring | Contributes to biological activity |
| Carboxylate group | Essential for solubility and bioavailability |
Synthesis and Optimization
The synthesis of this compound involves several steps that can be optimized for yield and purity.
Synthesis Route Overview
- Starting Materials : Indole derivatives and phenylsulfonamide.
- Reaction Conditions : Typically involves refluxing in organic solvents such as dichloromethane.
- Purification : Recrystallization from methanol or other suitable solvents to obtain pure compounds.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl and ester groups may enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related indole derivatives, focusing on substituents, physicochemical properties, and biological relevance:
Structural and Functional Differences
Sulfonamide vs. This substitution likely improves metabolic stability and binding affinity . Fluorine at position 5 () increases electronegativity and may enhance membrane permeability .
Ester vs. Carboxamide at Position 2/3
- Ethyl esters (e.g., target compound, ) offer hydrolytic stability compared to carboxamides (), which may undergo enzymatic cleavage.
Biological Activity
- Sulfonamide-containing indoles (e.g., target compound, ) are often associated with enzyme inhibition (e.g., carbonic anhydrase, DHFR) due to sulfonamide’s ability to coordinate metal ions or mimic transition states .
- The 5-fluoro substituent in may confer antimicrobial properties, as fluorine is a common bioisostere in drug design .
Physicochemical Properties
- Solubility: The phenylsulfonyl group in the target compound may reduce aqueous solubility compared to the amino group in but improve lipid solubility for membrane penetration.
- Melting Points: Higher melting points in (249–250°C) correlate with rigid benzophenone amide substituents, suggesting strong intermolecular interactions (e.g., hydrogen bonding per ) .
Biological Activity
Ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate (referred to as compound 1) is a member of the indole derivative family, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound 1 has the molecular formula C19H17N2O5S, characterized by an indole ring system with a phenylsulfonamide moiety. The structure exhibits notable geometric features, including a dihedral angle of 83.67° between the phenyl and indole rings, contributing to its biological activity through specific molecular interactions.
The biological activity of compound 1 can be attributed to several mechanisms:
- Inhibition of HIV-1 Reverse Transcriptase : Research indicates that phenylsulfonamide derivatives, including compound 1, inhibit the HIV-1 reverse transcriptase enzyme in vitro. This inhibition is crucial for preventing viral replication in infected cells .
- Anti-Hepatitis B Virus Activity : Indole-3-carboxylate derivatives have shown significant anti-hepatitis B virus activities, suggesting that compound 1 may also possess similar antiviral properties .
Biological Activity Data
The following table summarizes the biological activities associated with compound 1 and related derivatives:
Case Study 1: Antiviral Activity
A study conducted by Williams et al. (1993) demonstrated that compounds similar to this compound effectively inhibited HIV-1 reverse transcriptase. The study utilized MT-4 human T-lymphoid cells to assess viral spread, revealing a significant reduction in viral load upon treatment with these compounds.
Case Study 2: Structure-Activity Relationship (SAR)
Research on the SAR of indole derivatives highlights that modifications on the phenyl ring and sulfonamide group can enhance biological activity. For instance, substituting halogens or methyl groups on the phenyl ring was shown to impact the potency against various targets, including COX enzymes and viral proteins .
Q & A
Q. What are the optimal synthetic routes for ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclization and functionalization of indole precursors. For example:
- Step 1 : Reflux a substituted indole precursor (e.g., 5-aminoindole derivative) with triethylamine in ethanol to form the indole core.
- Step 2 : Introduce the phenylsulfonyl group via sulfonylation using phenylsulfonyl chloride under inert conditions.
- Step 3 : Purify via recrystallization from methanol or ethanol, as demonstrated in analogous indole carboxylate syntheses .
Key parameters include reaction time (24–48 hours), temperature (70–80°C), and stoichiometric control of sulfonylation reagents to avoid side products.
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
- Methodological Answer :
- 1H NMR : Confirm the ethyl ester group (δ 1.3–1.5 ppm for CH3, δ 4.2–4.4 ppm for CH2), indole NH (δ ~10 ppm, broad), and phenylsulfonyl protons (δ 7.5–8.0 ppm).
- 13C NMR : Identify the carbonyl carbon (δ ~165 ppm for ester) and aromatic carbons (δ 120–140 ppm).
- IR : Detect C=O stretching (~1700 cm⁻¹) and sulfonamide S=O bands (~1350–1150 cm⁻¹).
Compare with spectral data of structurally similar indole derivatives (e.g., ethyl 6-bromoindole carboxylates) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed hydrogen-bonding networks for this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement .
- Validation : Apply the PLATON tool to analyze intermolecular interactions. For example, the phenylsulfonyl group may form C–H···O hydrogen bonds (2.8–3.2 Å) with adjacent indole NH groups, stabilizing the crystal lattice.
- Graph Set Analysis : Assign patterns (e.g., R²₂(8) motifs) to distinguish intramolecular vs. intermolecular bonds . Discrepancies between computational models and experimental data can be resolved by refining thermal displacement parameters and checking for twinning .
Q. What experimental strategies address conflicting bioactivity results in anti-viral assays?
- Methodological Answer :
- Assay Replication : Standardize protocols (e.g., HBV DNA quantification in HepG2.2.15 cells) and control variables like cell passage number and serum concentration .
- Structure-Activity Relationship (SAR) : Compare IC50 values of analogs (e.g., substituent effects at position 5). For example, bulky sulfonyl groups may enhance activity by improving target binding, while ester modifications alter bioavailability .
- Mechanistic Studies : Use molecular docking to predict interactions with viral polymerase or capsid proteins, followed by SPR or ITC to validate binding affinities.
Q. How to optimize regioselectivity during functionalization of the indole core?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the indole NH) to guide sulfonylation or bromination to the 5-position.
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for C–H activation at specific positions. For bromination, NBS/AIBN in CCl4 selectively targets the 6-position in related indoles .
- Kinetic Control : Monitor reaction progress via LC-MS to halt at intermediate stages and minimize over-functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
